molecular formula C₁₇H₂₅NO₂ B1145275 (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol CAS No. 51491-10-2

(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol

Cat. No.: B1145275
CAS No.: 51491-10-2
M. Wt: 275.39
InChI Key:
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Description

(±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.
  • Methoxylation of the aromatic ring using methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structural motifs.

    Aminoethyl Derivatives: Compounds containing the aminoethyl group.

    Methoxy-Substituted Naphthalenes: Molecules with methoxy groups attached to a naphthalene core.

Uniqueness

The uniqueness of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

51491-10-2

Molecular Formula

C₁₇H₂₅NO₂

Molecular Weight

275.39

Synonyms

1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol

Origin of Product

United States

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